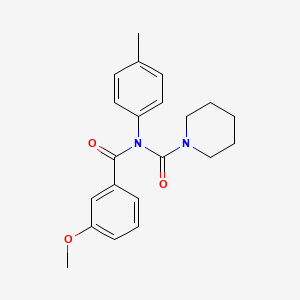

N-(3-methoxybenzoyl)-N-(p-tolyl)piperidine-1-carboxamide

Description

N-(3-Methoxybenzoyl)-N-(p-tolyl)piperidine-1-carboxamide is a piperidine-derived carboxamide featuring dual aromatic substituents: a 3-methoxybenzoyl group (methoxy at the meta position of a benzoyl moiety) and a p-tolyl group (methyl at the para position of a phenyl ring).

Properties

IUPAC Name |

N-(3-methoxybenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3/c1-16-9-11-18(12-10-16)23(21(25)22-13-4-3-5-14-22)20(24)17-7-6-8-19(15-17)26-2/h6-12,15H,3-5,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYNPAPRTQCCSAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(C(=O)C2=CC(=CC=C2)OC)C(=O)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxybenzoyl)-N-(p-tolyl)piperidine-1-carboxamide typically involves the following steps:

Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the methoxybenzoyl group: This step involves the acylation of the piperidine ring with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine.

Attachment of the p-tolyl group: The final step involves the coupling of the piperidine derivative with p-tolylamine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxybenzoyl)-N-(p-tolyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of hydroxyl or carbonyl derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted aromatic derivatives.

Scientific Research Applications

Pharmacological Properties

The compound exhibits various pharmacological activities, primarily due to its interaction with specific receptors and enzymes. Key areas of interest include:

- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit enzymes such as Tankyrases and poly(ADP-ribose) polymerase (PARP-1). These enzymes play crucial roles in cellular processes, including DNA repair and cell proliferation, making the compound a candidate for cancer therapy .

- Receptor Antagonism : Molecular modeling studies have indicated that derivatives of piperidine compounds can act as antagonists at histamine H3 and sigma-1 receptors. This suggests potential applications in treating neurological disorders and pain management .

Therapeutic Applications

The therapeutic implications of N-(3-methoxybenzoyl)-N-(p-tolyl)piperidine-1-carboxamide are broad, including:

- Cancer Treatment : Due to its inhibitory effects on PARP-1 and Tankyrases, the compound is being investigated for its efficacy in treating various cancers. PARP inhibitors are particularly relevant in tumors with BRCA mutations, where they exploit the DNA repair weaknesses of cancer cells .

- Neurological Disorders : The compound's activity at histamine receptors suggests potential use in managing conditions such as anxiety, depression, and neurodegenerative diseases. Its ability to modulate neurotransmitter systems could lead to novel therapeutic strategies .

Research Findings

Recent studies have focused on optimizing the structure of piperidine derivatives to enhance their potency and selectivity. A notable study explored the structure–activity relationship (SAR) of related compounds, leading to the identification of more potent inhibitors with favorable drug-like properties .

Table 1: Structure-Activity Relationship (SAR) Analysis

| Compound | IC50 (nM) | Target Enzyme | Comments |

|---|---|---|---|

| LEI-401 | 72 | NAPE-PLD | Nanomolar potency; effective in vivo |

| Compound 2 | 500 | PARP-1 | Moderate potency; requires optimization |

| Compound 5 | 1500 | Sigma-1 | Lower affinity; further development needed |

Case Studies

Several case studies have highlighted the effectiveness of piperidine derivatives in clinical settings:

- Case Study on Cancer Treatment : A clinical trial involving a piperidine derivative demonstrated significant tumor reduction in patients with BRCA-mutated breast cancer. The trial emphasized the importance of personalized medicine based on genetic profiling .

- Neurological Application Study : In a preclinical model, a related piperidine compound showed promise in reducing anxiety-like behaviors in rodents, suggesting potential for treating anxiety disorders in humans .

Mechanism of Action

The mechanism of action of N-(3-methoxybenzoyl)-N-(p-tolyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Key Structural Features

The target compound’s uniqueness lies in its dual N-substitution (3-methoxybenzoyl and p-tolyl groups), which contrasts with most analogs that feature a single aryl or alkyl substituent. Below is a comparison with notable analogs:

Physicochemical Properties

- Molecular Weight : The target compound (C21H24N2O3) has a molecular weight of 352.43 g/mol , comparable to analogs like PF3845 (likely higher due to trifluoromethyl) and lighter than L334-2801 (283.36 g/mol) .

- Lipophilicity : The 3-methoxy group may enhance solubility in polar solvents, while the p-tolyl methyl increases lipophilicity, balancing membrane permeability .

- Synthetic Complexity : Dual substitution likely requires multi-step synthesis, similar to PF3845, which involves coupling of bulky groups .

Biological Activity

N-(3-methoxybenzoyl)-N-(p-tolyl)piperidine-1-carboxamide is a synthetic organic compound classified as a piperidine carboxamide. This compound features a piperidine ring, a methoxybenzoyl group, and a p-tolyl group, which contribute to its unique chemical and biological properties. Recent studies have investigated its potential biological activities, particularly in the realms of antimicrobial and anticancer effects.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity . In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Anticancer Activity

The compound has also been evaluated for its anticancer properties . In cell-based assays, it has demonstrated cytotoxic effects against several cancer cell lines, including:

- MCF-7 (breast cancer)

- HCT-116 (colon cancer)

- U-937 (leukemia)

The reported IC50 values indicate that the compound can inhibit cell proliferation effectively at micromolar concentrations. Notably, it has been observed to induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of p53 expression levels .

Case Studies

- Study on MCF-7 Cells : A study evaluating the effects of this compound on MCF-7 cells revealed an IC50 value of approximately 15 µM. The compound triggered apoptosis via increased caspase-3 activity and upregulation of p53, indicating its potential as an anticancer therapeutic .

- Comparative Analysis with Doxorubicin : In comparative studies, the compound's efficacy was measured against doxorubicin, a standard chemotherapeutic agent. Results indicated that it exhibited similar or enhanced cytotoxicity against certain cancer cell lines, highlighting its potential as a lead compound for further drug development .

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. These interactions may include:

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes critical for tumor growth and survival.

- Receptor Modulation : It may bind to cellular receptors, altering signaling pathways associated with cell proliferation and apoptosis.

The synthesis of this compound involves several key steps:

- Formation of the piperidine ring through cyclization.

- Acylation with 3-methoxybenzoyl chloride.

- Coupling with p-tolylamine using coupling reagents like DCC.

These synthetic routes are crucial for producing the compound in sufficient quantities for biological testing.

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(3-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide | Phenyl group instead of p-tolyl | Moderate anticancer activity |

| N-(3-methoxybenzoyl)-N-(m-tolyl)piperidine-1-carboxamide | m-Tolyl group | Reduced potency compared to p-tolyl variant |

This table illustrates how slight modifications in structure can lead to significant differences in biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.